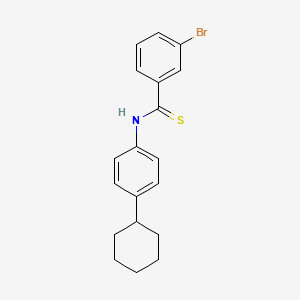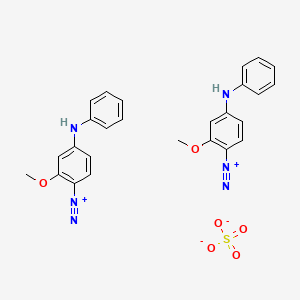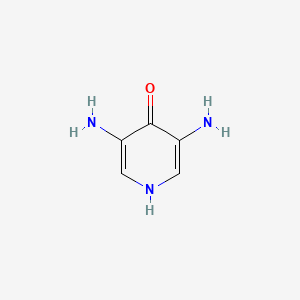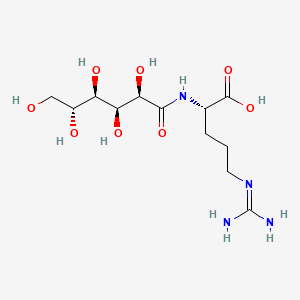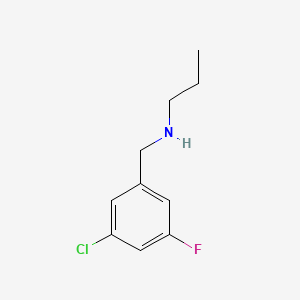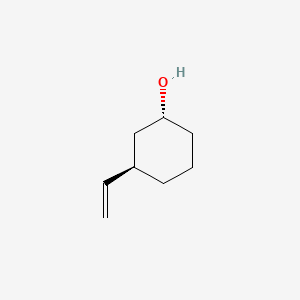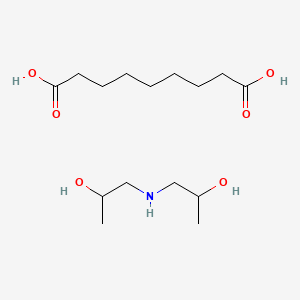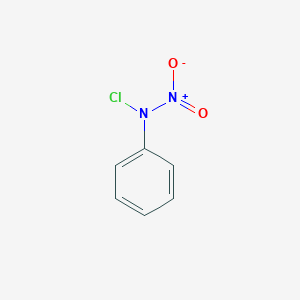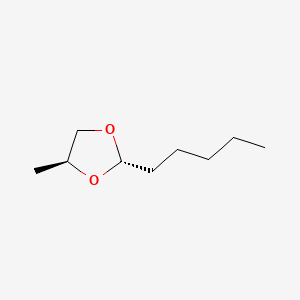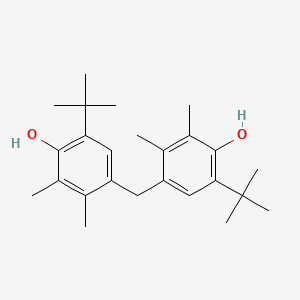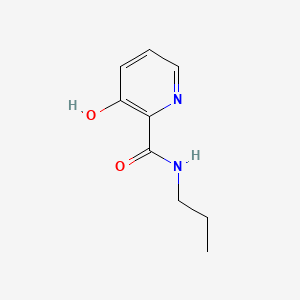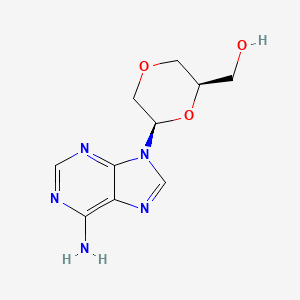
1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)- is a complex organic compound with the IUPAC name [(2R,6R)-6-(6-aminopurin-9-yl)-1,4-dioxan-2-yl]methanol This compound is characterized by its unique structure, which includes a dioxane ring and a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)- typically involves multiple steps, starting with the preparation of the dioxane ring followed by the introduction of the purine base. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and dioxane-containing molecules. These compounds may share some structural features but differ in their specific functional groups and stereochemistry.
Uniqueness
1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)- is unique due to its specific combination of a dioxane ring and a purine base, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific investigations.
Properties
CAS No. |
104597-36-6 |
|---|---|
Molecular Formula |
C10H13N5O3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
[(2R,6R)-6-(6-aminopurin-9-yl)-1,4-dioxan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-4-12-9)15(5-14-8)7-3-17-2-6(1-16)18-7/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7-/m1/s1 |
InChI Key |
BMSQVRTUINILTQ-RNFRBKRXSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](CO1)N2C=NC3=C(N=CN=C32)N)CO |
Canonical SMILES |
C1C(OC(CO1)N2C=NC3=C(N=CN=C32)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



